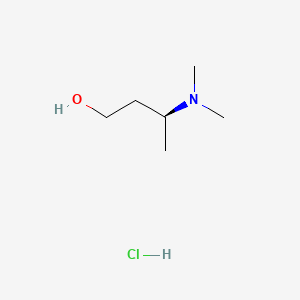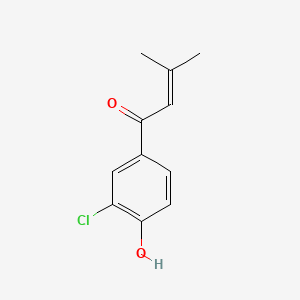
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one is an organic compound characterized by the presence of a chloro and hydroxy group attached to a phenyl ring, along with a methylbutenone side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butenone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 1-(3-Chloro-4-oxophenyl)-3-methylbut-2-en-1-one.
Reduction: Formation of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbutan-1-ol.
Substitution: Formation of 1-(3-Amino-4-hydroxyphenyl)-3-methylbut-2-en-1-one or 1-(3-Mercapto-4-hydroxyphenyl)-3-methylbut-2-en-1-one.
科学的研究の応用
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the butenone side chain can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate the function of target proteins.
類似化合物との比較
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but with an acetic acid side chain instead of a butenone side chain.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the butenone side chain.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol side chain instead of the butenone side chain.
These compounds share the 3-chloro-4-hydroxyphenyl moiety but differ in their side chains, which can influence their chemical reactivity and biological activity
特性
分子式 |
C11H11ClO2 |
|---|---|
分子量 |
210.65 g/mol |
IUPAC名 |
1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H11ClO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-6,13H,1-2H3 |
InChIキー |
IPNUWJUOOQRTQM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=CC(=C(C=C1)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)

![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)

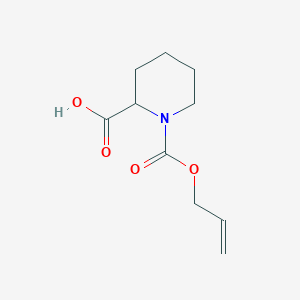

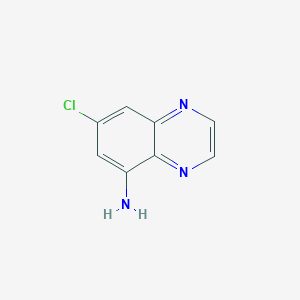
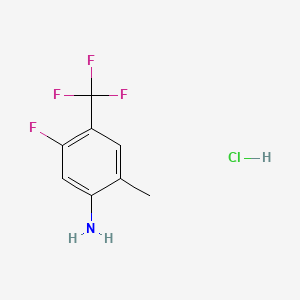
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
